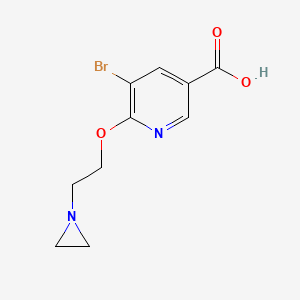

6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid

Vue d'ensemble

Description

“6-(2-Aziridin-1-ylethoxy)nicotinic acid” is a chemical compound with the CAS Number 1086379-84-1. It has the molecular formula C10H12N2O3 . It falls under the category of Pharmaceutical Intermediates and Bulk Drug Intermediates .

Synthesis Analysis

The synthesis of aziridin-1-yl oximes, which are structurally similar to “6-(2-Aziridin-1-ylethoxy)nicotinic acid”, has been described in the literature . For example, the synthesis of (Z)-aziridin-1-yl(5-nitrofuran-2-yl)methanone oxime was realized from (Z)-N-hydr-oxy-5-nitrofuran-2-carbimidoyl chloride and aziridine in ether at 0°C .Molecular Structure Analysis

The compound has a molecular weight of 208.21388 and an exact mass of 208.085 . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 5 .Physical And Chemical Properties Analysis

The compound has a PSA of 62.4 and an XLogP3 of -1.8 . It also has a Topological Polar Surface Area of 62.4 and a Heavy Atom Count of 15 . The compound is canonicalized .Applications De Recherche Scientifique

Therapeutic Applications in Cancer Treatment

Research highlights the importance of pyrrolobenzimidazole or azomitosene ring systems, like 6-aziridinylquinone derivatives (PBIs) and 6-acetamidoquinone derivatives (APBIs), in cancer treatment. These compounds, including 6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid, show cytotoxicity and antitumor activity. PBIs, specifically, alkylate and cleave DNA upon reductive activation, making them potent antitumor agents with advantages over other such agents. They function as DNA intercalating agents and inhibit topoisomerase II-mediated DNA relaxation (Skibo, 1998).

Potential in Drug Synthesis

The synthesis and functionalization of cyclic β-amino acids, which are crucial in drug research, involve various metathesis reactions. 6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid may have implications in these reactions. This encompasses a range of methodologies including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), highlighting its relevance in creating densely functionalized derivatives, crucial in synthetic and medicinal chemistry (Kiss et al., 2018).

Role in Neurochemical Effects

Studies have explored the neurochemical effects of compounds similar to 6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid. For example, nicergoline, an alpha-blocker with a structure related to bromonicotinate, shows promising effects on energy metabolism in the central nervous system during conditions like cerebral hypoxia and ischemia. It's suggested that similar compounds, including 6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid, might offer benefits in treating neurochemical imbalances and promoting recovery post-hypoxia or ischemia (Moretti et al., 1979).

Pharmacological and Industrial Importance

The pharmacological and industrial importance of phenolic compounds, like those structurally related to 6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid, is noteworthy. Such compounds exhibit a wide range of therapeutic applications including antioxidative, antimicrobial, anti-inflammatory activities, and potential in bioremediation, photocatalytic ozonation, and laccase-based catalysis. Their ability to modulate enzyme activity, protein dynamics, and transcription factors in various diseases is significant, underscoring their potential in biomedical and industrial applications (Srinivasulu et al., 2018).

Propriétés

IUPAC Name |

6-[2-(aziridin-1-yl)ethoxy]-5-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c11-8-5-7(10(14)15)6-12-9(8)16-4-3-13-1-2-13/h5-6H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBRJAXTJLVAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCOC2=C(C=C(C=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

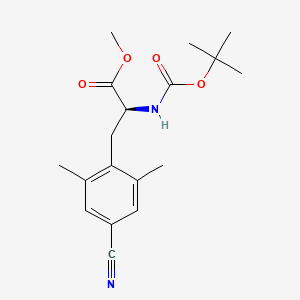

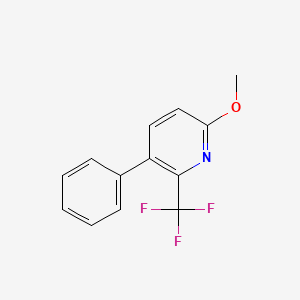

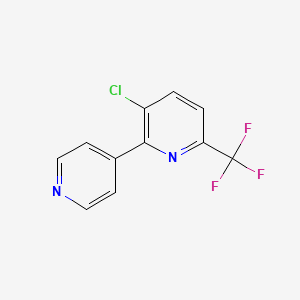

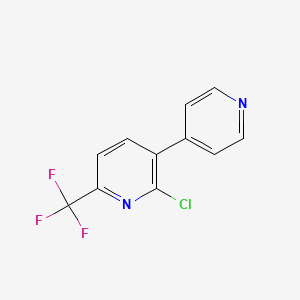

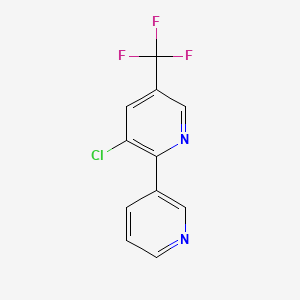

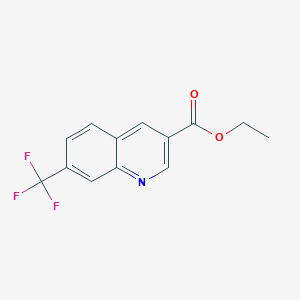

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.